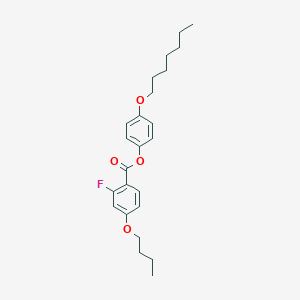amino]ethanol](/img/structure/B371099.png)
2-[[(5-bromo-1-benzothien-3-yl)methyl](methyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(5-bromo-1-benzothien-3-yl)methyl](methyl)amino]ethanol is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(5-bromo-1-benzothien-3-yl)methyl](methyl)amino]ethanol typically involves the following steps:
Bromination of Benzothiophene: The starting material, benzothiophene, is brominated using bromine or a brominating agent to introduce a bromine atom at the 5-position of the benzothiophene ring.
Formation of the Methylamino Group: The brominated benzothiophene is then reacted with methylamine to introduce the methylamino group at the 3-position.
Introduction of the Ethanol Group: Finally, the compound is reacted with ethylene oxide or a similar reagent to introduce the ethanol group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(5-bromo-1-benzothien-3-yl)methyl](methyl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiophenes.
Aplicaciones Científicas De Investigación
2-[[(5-bromo-1-benzothien-3-yl)methyl](methyl)amino]ethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2-[[(5-bromo-1-benzothien-3-yl)methyl](methyl)amino]ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Bromo-1-benzothiophen-3-yl)acetic acid
- 2-(5-Bromo-1-benzothiophen-3-yl)ethan-1-amine hydrochloride
Uniqueness
2-[[(5-bromo-1-benzothien-3-yl)methyl](methyl)amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanol group enhances its solubility and potential for hydrogen bonding, while the bromine atom allows for further functionalization through substitution reactions.
Propiedades
Fórmula molecular |
C12H14BrNOS |
|---|---|
Peso molecular |
300.22g/mol |
Nombre IUPAC |
2-[(5-bromo-1-benzothiophen-3-yl)methyl-methylamino]ethanol |
InChI |
InChI=1S/C12H14BrNOS/c1-14(4-5-15)7-9-8-16-12-3-2-10(13)6-11(9)12/h2-3,6,8,15H,4-5,7H2,1H3 |
Clave InChI |
JXPVCNGSANTUCF-UHFFFAOYSA-N |
SMILES |
CN(CCO)CC1=CSC2=C1C=C(C=C2)Br |
SMILES canónico |
CN(CCO)CC1=CSC2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-methyl-1-benzothien-3-yl)methyl]pyrrolidine](/img/structure/B371016.png)
![3-[(4-bromobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B371019.png)
![1-(4'-Bromo[1,1'-biphenyl]-4-yl)-4-ethylbicyclo[2.2.2]octane](/img/structure/B371021.png)
![4'-Cyano[1,1'-biphenyl]-4-yl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B371023.png)

![6-[(4-Hexylbenzyl)oxy]-2-naphthonitrile](/img/structure/B371025.png)

![2-[(4-Chlorobenzyl)sulfanyl]-1-phenylethanone](/img/structure/B371029.png)


![1-Methylbutyl 4'-(octyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B371034.png)
![1-[4-Amino-5-cyano-2-(methylsulfanyl)thien-3-yl]pyridinium](/img/structure/B371035.png)

![1,8,9,10-Tetrachloro-11,11-diethoxytricyclo[6.2.1.0~2,7~]undeca-4,9-diene-3,6-dione](/img/structure/B371039.png)
